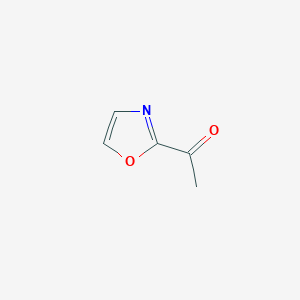

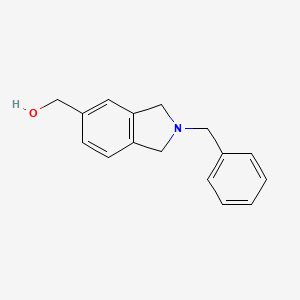

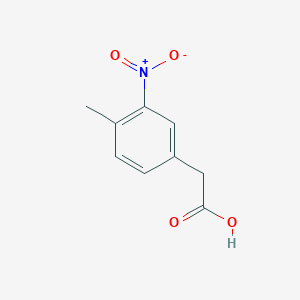

![molecular formula C16H16O3 B1319462 [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol CAS No. 889954-12-5](/img/structure/B1319462.png)

[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol

Overview

Description

“[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol” is a biochemical used for proteomics research . Its molecular formula is C16H16O3 .

Molecular Structure Analysis

The molecular structure of “[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol” is based on the combination of a 1,3-dioxolane ring and a biphenyl group . The 1,3-dioxolane ring is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . The biphenyl group consists of two connected phenyl rings .Scientific Research Applications

Asymmetric Synthesis

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol has been utilized in the asymmetric synthesis of α-hydroxy esters, a process where its chiral auxiliary properties facilitate bidentate chelation-controlled alkylation of glycolate enolate. This application is significant in producing stereoselectively controlled organic compounds (Jung, Ho, & Kim, 2000).

Catalysis and Chemical Transformations

This compound has been involved in catalytic processes, particularly in the condensation of glycerol with other chemicals to create novel platform chemicals, such as [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These products are of interest as precursors for various derivatives, showcasing the compound's role in creating valuable chemical intermediates (Deutsch, Martin, & Lieske, 2007).

Crystal Structure and Stereochemistry Analysis

Research has also focused on understanding the crystal structure and stereochemistry of derivatives of this compound. Studies have elucidated its configuration and intermolecular interactions, providing insights into its stereochemical properties, which are crucial for its application in organic synthesis (Li, Wang, & Chen, 2001).

Applications in Polymer Science

In the field of polymer science, this compound has been used to synthesize and characterize various polymers. Studies have explored its role in the polymerization process and analyzed the thermal degradation of the resulting polymers, contributing to the understanding of polymer stability and degradation mechanisms (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Fuel Additive Research

Another application is in the development of fuel additives. Derivatives of 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol have been investigated as potential additives for diesel fuel, aiming to improve fuel properties and reduce emissions. This research is crucial for developing more efficient and environmentally friendly fuel alternatives (Oprescu, Dragomir, Radu, Radu, Velea, Bolocan, Stepan, & Rosca, 2014).

Future Directions

Mechanism of Action

Target of Action

Related compounds such as azoxybenzenes are known to have various biological activities and are used as liquid crystals, plant growth stimulators, and polyvinyl chloride stabilizers .

Mode of Action

It’s worth noting that the reactivity of the azoxy group in related compounds allows them to be used as building blocks in fine organic synthesis .

Biochemical Pathways

Related compounds such as azoxybenzenes are known to be involved in various biological activities .

Pharmacokinetics

The compound’s molecular weight is 10411 , which could potentially influence its bioavailability.

Result of Action

Related compounds such as azoxybenzenes are known to have various biological activities .

Action Environment

It’s worth noting that the stability of related compounds can be influenced by factors such as temperature .

Biochemical Analysis

Biochemical Properties

[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with muscarinic acetylcholine receptors, which are involved in numerous physiological processes. The compound’s interaction with these receptors can lead to the modulation of signal transduction pathways, influencing cellular responses. Additionally, [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol can act as a co-monomer in polyacetals, affecting the polymerization process and the properties of the resulting polymers .

Cellular Effects

The effects of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with muscarinic acetylcholine receptors can alter intracellular calcium levels, affecting muscle contraction, neurotransmitter release, and other cellular activities. Furthermore, [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol can impact gene expression by acting as a transcriptional regulator, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol exerts its effects through specific binding interactions with biomolecules. It can bind to muscarinic acetylcholine receptors, leading to either inhibition or activation of these receptors. This binding can result in conformational changes in the receptor structure, influencing downstream signaling pathways. Additionally, [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol can inhibit or activate enzymes involved in metabolic processes, thereby altering the metabolic flux and the levels of various metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in receptor sensitivity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol vary with different dosages in animal models. At low doses, the compound can modulate physiological processes without causing significant adverse effects. At high doses, it can lead to toxic effects, such as liver damage, neurotoxicity, and disruptions in metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels .

Transport and Distribution

The transport and distribution of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol within tissues can vary, with higher concentrations observed in organs involved in its metabolism and excretion .

Subcellular Localization

The subcellular localization of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy. For example, localization to the nucleus can enhance its role as a transcriptional regulator, while localization to the mitochondria can affect cellular energy metabolism .

properties

IUPAC Name |

[4-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)16-18-9-10-19-16/h1-8,16-17H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNOFHMTKGJXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602499 | |

| Record name | [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889954-12-5 | |

| Record name | [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

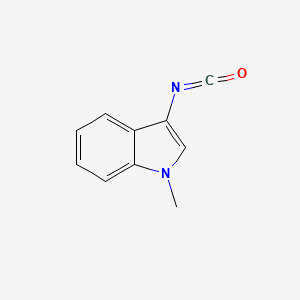

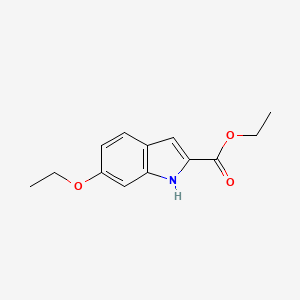

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

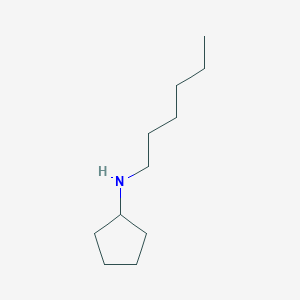

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)